molecular formula C9H5Cl2N B1582372 4,8-Dichloroquinoline CAS No. 21617-12-9

4,8-Dichloroquinoline

Cat. No. B1582372
CAS RN: 21617-12-9
M. Wt: 198.05 g/mol
InChI Key: SDPCOMBBZFETLG-UHFFFAOYSA-N
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Description

4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs .


Synthesis Analysis

The synthesis of 4,8-Dichloroquinoline involves a series of steps. The process starts with the hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid. This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline. The 4-hydroxyl-7-chloroquinoline is then chlorinated using phosphorus oxychloride to obtain 4,8-dichloroquinoline crude products .


Molecular Structure Analysis

The molecular formula of 4,8-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

4,8-Dichloroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 51.1±3.0 kJ/mol and a flash point of 158.7±7.4 °C. Its index of refraction is 1.661, and it has a molar refractivity of 52.0±0.3 cm3 .

Scientific Research Applications

5. Synthesis of Novel Oxazolidinones

  • Application Summary: 4,7-Dichloroquinoline is used in the synthesis of novel oxazolidinones, which are a type of antimicrobial agents showing efficacy against common bacterial strains .
  • Methods of Application: The compound is synthesized and then used in the creation of these novel oxazolidinones .
  • Results: The resulting novel oxazolidinones showed efficacy against common bacterial strains .

6. Synthesis of Chloroquine

  • Application Summary: 4,7-Dichloroquinoline is used in the synthesis of chloroquine, an antimalarial drug .
  • Methods of Application: The compound is synthesized and then used in the manufacture of chloroquine .
  • Results: The availability of 4,7-dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated, leading to the discovery of chloroquine .

7. Synthesis of Chloroquine Phosphate Intermediate

  • Application Summary: 4,7-Dichloroquinoline is used in the synthesis of chloroquine phosphate intermediate .
  • Methods of Application: The compound is synthesized and then used in the manufacture of chloroquine phosphate intermediate .
  • Results: The availability of 4,7-dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated .

8. Anti-Microbial Activity of Hybrid Aminoquinoline-Triazine Derivatives

  • Application Summary: 4,7-Dichloroquinoline is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .
  • Methods of Application: The compound is synthesized and then used in the creation of these hybrid derivatives .
  • Results: The resulting hybrid aminoquinoline-triazine derivatives showed efficacy against common bacterial strains .

Safety And Hazards

4,8-Dichloroquinoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and working in a well-ventilated area is advised .

Future Directions

4,8-Dichloroquinoline is an important intermediate in the synthesis of aminoquinoline antimalarial drugs. As such, future research and development efforts may focus on improving the synthesis process of this compound and exploring its potential applications in the development of new drugs .

properties

IUPAC Name

4,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCOMBBZFETLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176006
Record name 4,8-Dichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloroquinoline

CAS RN

21617-12-9
Record name 4,8-Dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21617-12-9
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Record name 4,8-Dichloroquinoline
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Record name 4,8-Dichloroquinoline
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Record name 4,8-dichloroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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